4-Chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride
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Overview
Description
“4-Chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2408959-26-0 . It has a molecular weight of 204.1 . The IUPAC name for this compound is 4-chloro-2,3-dihydro-1H-inden-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10ClN.ClH/c10-9-3-1-2-6-4-7(11)5-8(6)9;/h1-3,7H,4-5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It should be stored in a sealed container at room temperature .Scientific Research Applications
Aromatic Amines in Occupational Health Research
Aromatic amines, such as those studied in occupational risk assessments for renal cell carcinoma and urothelial carcinoma, have been a significant concern in occupational health. Studies have explored the relationship between exposure to aromatic amines, polycyclic aromatic hydrocarbons (PAH), and chlorinated hydrocarbons with increased risks of developing cancers, particularly in industries involving metal degreasing and other chemical exposures (Pesch et al., 2000). These findings underscore the importance of monitoring and controlling exposure to hazardous substances in the workplace to prevent occupational diseases.
Carcinogenic Potentials of Aromatic Amines
Research into the genotypic effects of carcinogen-activating enzymes on urothelial cancer risk has shown that exposure to certain aromatic amines, which are prevalent in tobacco smoke and industrial settings, can influence cancer risk based on individual genetic makeup (Ozawa et al., 2002). These studies contribute to a deeper understanding of the interplay between genetics and environmental factors in carcinogenesis, highlighting the potential for personalized preventive strategies and treatments.
Environmental and Health Impacts of Chlorinated Hydrocarbons
Studies on chlorinated hydrocarbons, which share some chemical properties with 4-Chloro-2,3-dihydro-1H-inden-2-amine hydrochloride, have revealed their widespread presence in the environment and their accumulation in human tissues. Research comparing chlorinated hydrocarbon levels in pregnant women from different regions has provided insights into the global distribution of these compounds and their potential health implications (van der Ven et al., 1992). These findings emphasize the need for continued surveillance and research on the environmental persistence and health effects of chlorinated hydrocarbons.
Pharmacogenetic Testing in Medical Research
Pharmacogenetic testing, as applied in studies like the START trial for sapropterin dihydrochloride responsiveness in phenylketonuria patients, represents a cutting-edge application of chemical compounds in personalized medicine (Utz et al., 2012). Such research demonstrates the potential for specific chemical compounds to be used in targeted therapies based on genetic profiles, offering hope for more effective and individualized treatments for genetic disorders.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, ingestion, and inhalation .
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-6-4-7(11)5-8(6)9;/h1-3,7H,4-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXQZBLKTJXIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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